molecular formula C11H12BrN3O3 B2775288 3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1439441-60-7

3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B2775288
CAS RN: 1439441-60-7
M. Wt: 314.139
InChI Key: UKPJMRRQMJCLNF-UHFFFAOYSA-N
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Description

This compound, also known by its CAS No. 1439441-60-7, is a chemical substance with a complex structure. It contains a total of 31 bonds, including 19 non-H bonds, 5 multiple bonds, 3 rotatable bonds, and 5 double bonds . The structure also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic imine, and 1 N hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of different types of bonds and functional groups. It includes a five-membered ring and a six-membered ring, which are part of a larger nine-membered ring structure . The structure also includes an aliphatic carboxylic acid group, an aliphatic imine, and an N hydrazine .

Scientific Research Applications

Synthesis of Polyheterocyclic Compounds

The synthesis of new polyheterocyclic ring systems derived from related precursors demonstrates the potential of such compounds in constructing complex molecular structures. For instance, Abdel‐Latif et al. (2019) explored the use of a precursor for generating pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds in medicinal chemistry, particularly for their antibacterial properties Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019.

Anticancer Activity

Compounds with a pyrazolo[1,5-a]pyrimidine core have shown significant potential in anticancer research. Ghorab et al. (2014) synthesized 4-aminoantipyrine-based heterocycles, indicating that certain derivatives exhibit notable anticancer activity against human tumor breast cancer cell lines, suggesting the therapeutic potential of such compounds in oncology Ghorab, El-Gazzar, & Alsaid, 2014.

Antimicrobial Properties

The synthesis of new heterocycles incorporating antipyrine moiety, as investigated by Bondock et al. (2008), highlights the antimicrobial potential of these compounds. The study showcases the synthesis and evaluation of various derivatives for their antimicrobial activity, underscoring the importance of such compounds in developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.

Heterocyclic Chemistry

The compound's utility extends to heterocyclic chemistry, where its derivatives serve as key intermediates for synthesizing diverse heterocyclic systems. This is evident in the work of Berzosa et al. (2011), where similar pyrimidine derivatives were synthesized, showcasing the compound's role in creating biologically active structures with potential pharmaceutical applications Berzosa, Pettersson, Teixidó, & Borrell, 2011.

properties

IUPAC Name

3-(3-bromo-5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O3/c1-5-7(3-4-8(16)17)6(2)15-10(13-5)9(12)11(18)14-15/h3-4H2,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPJMRRQMJCLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=O)NN12)Br)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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